molecular formula C8H16O B13602737 (2S)-oct-5-en-2-ol

(2S)-oct-5-en-2-ol

Cat. No.: B13602737
M. Wt: 128.21 g/mol
InChI Key: LZHHQGKEJNRBAZ-ZJELKQJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-oct-5-en-2-ol is an organic compound with the molecular formula C8H16O It is a chiral alcohol with a double bond located at the fifth carbon atom and a hydroxyl group at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-oct-5-en-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as an α,β-unsaturated ketone. This can be done using chiral catalysts or enzymes to ensure the desired stereochemistry. For example, the reduction of oct-5-en-2-one using a chiral catalyst like ®-BINAP-RuCl2 can yield this compound with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts or chemical catalysts to achieve the desired stereochemistry on a large scale. The use of engineered microorganisms or enzymes can provide an efficient and environmentally friendly route to produce this compound. Additionally, continuous flow reactors and other advanced technologies can be employed to optimize the production process and increase yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-oct-5-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond can be reduced to form (2S)-octan-2-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Oct-5-en-2-one or oct-5-en-2-al.

    Reduction: (2S)-octan-2-ol.

    Substitution: 2-chlorooct-5-ene or 2-bromooct-5-ene.

Scientific Research Applications

(2S)-oct-5-en-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It can be used as a substrate in enzymatic studies to understand the specificity and mechanism of various enzymes.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-oct-5-en-2-ol depends on its interaction with specific molecular targets. In enzymatic reactions, it can act as a substrate, where the hydroxyl group and double bond play crucial roles in binding and catalysis. The stereochemistry of the compound ensures that it fits precisely into the active site of enzymes, facilitating specific reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-oct-5-en-2-ol: The enantiomer of (2S)-oct-5-en-2-ol with similar chemical properties but different biological activities.

    Oct-5-en-2-one: The ketone form of this compound, which lacks the hydroxyl group.

    (2S)-octan-2-ol: The saturated analog of this compound, where the double bond is reduced.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond. This combination allows it to participate in a wide range of chemical reactions and interact with biological systems in a stereospecific manner, making it valuable in various applications.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(E,2S)-oct-5-en-2-ol

InChI

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+/t8-/m0/s1

InChI Key

LZHHQGKEJNRBAZ-ZJELKQJVSA-N

Isomeric SMILES

CC/C=C/CC[C@H](C)O

Canonical SMILES

CCC=CCCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.